3-(Propan-2-yl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-ISOPROPYL-6-(4-PROPOXYPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes both triazole and thiadiazole rings, makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ISOPROPYL-6-(4-PROPOXYPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide, followed by cyclization with hydrazonoyl halides. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is refluxed for several hours to ensure complete cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-ISOPROPYL-6-(4-PROPOXYPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as triethylamine or pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .
Scientific Research Applications
3-ISOPROPYL-6-(4-PROPOXYPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-ISOPROPYL-6-(4-PROPOXYPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of the urease enzyme, which is a virulence factor in certain pathogenic microorganisms. This inhibition occurs through competitive binding at the enzyme’s active site, preventing the hydrolysis of urea . Additionally, the compound’s anticancer activity is believed to involve the induction of apoptosis in cancer cells, mediated by the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with similar pharmacological activities, including antimicrobial and anticancer properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole derivatives: Various derivatives with different substituents have been studied for their enhanced biological activities.
Uniqueness
3-ISOPROPYL-6-(4-PROPOXYPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl and propoxyphenyl groups enhances its lipophilicity and may contribute to its higher potency and selectivity in certain biological assays .
Properties
Molecular Formula |
C15H18N4OS |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3-propan-2-yl-6-(4-propoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H18N4OS/c1-4-9-20-12-7-5-11(6-8-12)14-18-19-13(10(2)3)16-17-15(19)21-14/h5-8,10H,4,9H2,1-3H3 |
InChI Key |
WIVBAWAEKGUXJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C(C)C |
Origin of Product |
United States |
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